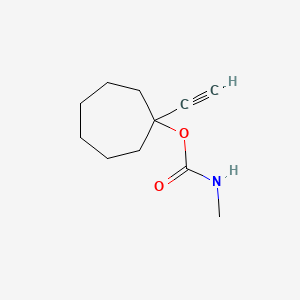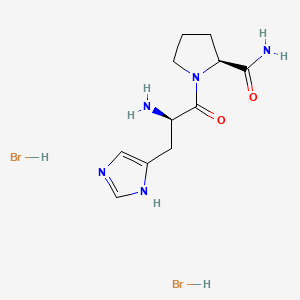
(1-ethynylcycloheptyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethynylcycloheptyl) N-methylcarbamate is an organic compound with the molecular formula C11H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cycloheptyl ring substituted with an ethynyl group and a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcycloheptyl) N-methylcarbamate typically involves the reaction of cycloheptanone with ethynylmagnesium bromide to form 1-ethynylcycloheptanol. This intermediate is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is purified through distillation or recrystallization to meet industrial standards .
化学反応の分析
Types of Reactions
(1-ethynylcycloheptyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1-ethynylcycloheptyl) N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
作用機序
The mechanism of action of (1-ethynylcycloheptyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged nerve signal transmission, which can have various physiological effects .
類似化合物との比較
Similar Compounds
1-Naphthyl-N-methylcarbamate: Known for its use as an insecticide.
Ethyl N-methylcarbamate: Used in the textile and polymer industries.
Methyl carbamate: A simpler ester of carbamic acid with various industrial applications
Uniqueness
(1-ethynylcycloheptyl) N-methylcarbamate is unique due to its ethynyl-substituted cycloheptyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamates and makes it valuable in specific applications where such properties are desired .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(1-ethynylcycloheptyl) N-methylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13) |
InChIキー |
NMZMCIFABSIDCO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1(CCCCCC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
